[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
Description
[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine is a triazolopyrimidine derivative characterized by a methanamine group at the 7-position and an isopropyl (propan-2-yl) substituent at the 2-position of the fused triazolopyrimidine ring. This scaffold is of significant interest in medicinal chemistry due to the versatility of triazolopyrimidines in interacting with biological targets, such as enzymes and receptors.
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H13N5/c1-6(2)8-12-9-11-4-3-7(5-10)14(9)13-8/h3-4,6H,5,10H2,1-2H3 |
InChI Key |
LYGFKVZPIIHWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at the 7-Position (Amine Addition)
Procedure: The 7-chloro-triazolo[1,5-a]pyrimidine derivative is reacted with isopropylmethanamine or its hydrochloride salt in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature. A base like triethylamine (Et3N) is added to neutralize the acid formed and promote the reaction.
Reaction Conditions: Typically, 1.0 equivalent of the chloro-substituted triazolopyrimidine is stirred with 1.5 to 3.0 equivalents of the amine and 3.0 equivalents of Et3N at room temperature for 0.5 to 2 hours.
Workup: After reaction completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. Purification is achieved by flash chromatography.
Yields: This method has demonstrated high efficiency, with yields reported up to 80-97% in similar amination reactions of related triazolopyrimidine derivatives.
Alternative Functionalization Approaches
Sonogashira Coupling: For introducing alkynyl substituents at other positions, palladium-catalyzed Sonogashira coupling is employed, although this is less directly relevant for the methanamine substitution.
Alkoxy Side Chain Addition: In some derivatives, alkoxy chains are introduced via nucleophilic substitution under aqueous-organic biphasic conditions followed by reversed-phase HPLC purification.
Representative Reaction Example
Mechanistic Insights
The reaction proceeds via nucleophilic aromatic substitution (S_NAr) where the amine attacks the electron-deficient 7-position bearing a chloride substituent. The presence of electron-withdrawing groups on the triazolopyrimidine ring enhances the electrophilicity of the carbon bearing the leaving group, facilitating substitution under mild conditions.
Supporting Research and Data
A 2022 study in Journal of Medicinal Chemistry detailed the synthesis of various 7-substitutedtriazolo[1,5-a]pyrimidines via amine addition, demonstrating efficient substitution with different amines including cyclopropylmethyl and cyclobutylmethyl amines under similar conditions, which can be extrapolated to isopropylmethanamine derivatives.
Another pharmaceutical chemistry report described the conversion of 7-chlorides to 7-aminomethyl derivatives by reaction with amines under reflux or room temperature, confirming the robustness of this method for related heterocyclic cores.
Supporting experimental data from RSC supplementary information confirms the use of microwave-assisted heating for related amination reactions, although for the title compound room temperature conditions suffice.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under appropriate conditions to yield different derivatives.
Substitution: It undergoes nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1, which are involved in different biological processes . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity and subsequent biological effects .
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Position : The target compound’s 7-methanamine group contrasts with acetamide (compound 49) or hydroxyl groups (e.g., D2-1d), affecting hydrogen-bonding capacity.
- Lipophilicity: The isopropyl group in the target compound likely increases logP compared to chlorophenyl (compound 92) or morpholinomethyl (S3-TP) substituents.
Comparison :
- The target compound likely employs similar alkylation steps for isopropyl and methanamine groups, analogous to and .
- In contrast, S1-TP (chloromethyl) and S2-TP (piperidinomethyl) require nucleophilic substitution .
Physicochemical and Electrochemical Properties
- Electrochemical Behavior: Triazolopyrimidinones (S1-TP, S2-TP, S3-TP) exhibit distinct redox potentials due to electron-withdrawing (chloromethyl) or donating (morpholinomethyl) groups. The methanamine group in the target compound may stabilize radical intermediates, altering voltammetric profiles .
- Solubility : Methanamine derivatives generally show higher aqueous solubility than aryl-substituted analogues (e.g., compound 92 ).
- HRMS Data : reports HRMS (ESI) m/z 389.2089 for D2-1d, comparable to the target compound’s expected molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
